Product packaging for S-Acebutolol-d7(Cat. No.:)

S-Acebutolol-d7

Cat. No.: B1156875
M. Wt: 343.47
Attention: For research use only. Not for human or veterinary use.
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Description

Contextual Background of Deuterated Pharmaceutical Analogs in Scientific Inquiry

The use of deuterated analogs of pharmaceutical compounds has significantly advanced scientific research, particularly in the fields of drug metabolism, pharmacokinetics, and quantitative analysis. researchgate.netnih.gov

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). wikipedia.org This substitution creates a molecule that is chemically identical to its non-labeled counterpart but has a greater mass. wikipedia.org This mass difference allows researchers to distinguish and trace the labeled molecule within complex biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org

The applications of stable isotope labeling are vast and include:

Metabolic Research: Tracing the metabolic fate of drugs and endogenous compounds. studysmarter.co.uk

Proteomics and Metabolomics: Quantifying changes in protein and metabolite levels. silantes.comsigmaaldrich.com

Drug Discovery and Development: Evaluating the pharmacokinetic properties of new drug candidates. nih.govsilantes.com

In quantitative analysis, particularly in chromatography coupled with mass spectrometry (LC-MS), deuterium-labeled compounds are invaluable as internal standards. clearsynth.comlcms.cz An internal standard is a compound with a known concentration that is added to an unknown sample to facilitate the accurate quantification of a specific analyte.

The ideal internal standard behaves identically to the analyte during sample preparation and analysis. waters.com Deuterated analogs are considered the "gold standard" for this purpose because their physical and chemical properties are nearly identical to the non-labeled analyte. nih.gov This ensures that any loss of analyte during extraction or variations in instrument response are mirrored by the internal standard, allowing for precise and accurate quantification. clearsynth.comwaters.com The use of deuterated internal standards helps to compensate for matrix effects, which are interferences from other components in a complex sample, thereby improving the reliability of the analytical method. clearsynth.comlcms.cz

Significance of Stable Isotope Labeling in Modern Chemical and Biomedical Research

Overview of Acebutolol (B1665407) and the Importance of its S-Enantiomer

Acebutolol is a cardioselective beta-1 adrenergic receptor antagonist used in the management of hypertension and cardiac arrhythmias. wikipedia.orgdrugbank.comnih.govmedchemexpress.com It possesses intrinsic sympathomimetic activity, meaning it can exert a mild stimulatory effect on beta-receptors. wikipedia.orgnih.gov

Acebutolol, with the chemical formula C₁₈H₂₈N₂O₄, is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-acebutolol and (R)-acebutolol. ontosight.airesearchgate.net The stereocenter is located at the carbon atom bearing the hydroxyl group in the propanolamine (B44665) side chain. The spatial arrangement of the atoms around this chiral center is crucial for the drug's interaction with its biological target, the beta-1 adrenergic receptor. ontosight.ai

The S-enantiomer is known to be the more active form of the drug. labmix24.com This stereoselectivity is a common feature of many drugs, where one enantiomer exhibits the desired therapeutic activity while the other may be less active or even contribute to unwanted side effects.

S-Acebutolol-d7 is specifically labeled with seven deuterium atoms at the isopropyl (propan-2-yl) group attached to the amine. veeprho.comcaymanchem.com The primary reason for this specific deuteration is to create a stable, non-exchangeable label for its use as an internal standard. nih.gov

The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. researchgate.net This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds. wikipedia.org While this effect is a key consideration in the design of deuterated drugs to improve their metabolic profile, for this compound as an internal standard, the main advantage of deuteration is the mass shift it provides for mass spectrometric detection without significantly altering the molecule's chromatographic behavior. waters.com Placing the deuterium atoms on the isopropyl group ensures they are not readily exchanged with hydrogen atoms in the surrounding environment, which is a critical requirement for a reliable internal standard. waters.com

Structural and Stereochemical Considerations of Acebutolol

Current Academic Utility of this compound

The principal application of this compound in an academic and research setting is as an internal standard for the quantification of acebutolol and its metabolites in biological matrices such as plasma and serum. veeprho.comcaymanchem.com This is essential for a variety of studies, including:

Pharmacokinetic Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of acebutolol. veeprho.com

Bioequivalence Studies: To compare the bioavailability of different formulations of acebutolol.

Metabolism Studies: To identify and quantify the metabolites of acebutolol. researchgate.net

Toxicology Studies: To measure acebutolol concentrations in toxicological assessments.

By enabling precise and reliable measurement, this compound plays a vital role in advancing the understanding of acebutolol's pharmacology and ensuring the accuracy of analytical methods used in its study.

Properties

Molecular Formula

C₁₈H₂₁D₇N₂O₄

Molecular Weight

343.47

Synonyms

N-[3-Acetyl-4-[(2S)-2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7;  (S)-N-[3-Acetyl-4-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]butanamide-d7;  (-)-Acebutolol-d7

Origin of Product

United States

Synthetic Pathways and Deuteration Methodologies for S Acebutolol D7

Strategies for Asymmetric Synthesis of S-Acebutolol Precursors

The biological activity of the beta-blocker acebutolol (B1665407) resides primarily in its S-enantiomer. google.com Consequently, developing synthetic routes that selectively produce the S-isomer is of significant importance. These asymmetric strategies are broadly categorized into direct enantioselective catalysis and the resolution of racemic mixtures.

Enantioselective Catalysis Approaches in Chiral Acebutolol Synthesis

Enantioselective catalysis aims to create the desired chiral center directly from a prochiral substrate using a chiral catalyst. This approach is often more efficient than resolution methods. A key strategy involves the use of commercially available chiral building blocks or the application of biocatalysis.

A documented asymmetric synthesis for S-acebutolol utilizes a stereospecific reaction pathway starting with a chiral precursor. google.com The synthesis involves reacting 5-butyramido-2-hydroxyacetophenone with S-epichlorohydrin in the presence of a phase transfer catalyst. google.com This reaction proceeds with an inversion of configuration at the chiral carbon of the epoxide ring, leading directly to the S-configured intermediate, R- or S-5-butanylamino-2-(2,3-epoxypropoxy)-acetophenone, which is crucial for obtaining the final optically pure S-acebutolol. google.com

Chemoenzymatic routes represent another powerful approach. These methods leverage the high stereoselectivity of enzymes for key transformations. For related beta-blockers, strategies include the asymmetric reduction of a prochiral ketone using alcohol dehydrogenase (ADH) enzymes, or the kinetic resolution of a racemic intermediate catalyzed by lipases. rsc.org For instance, a prochiral ketone can be reduced using E. coli cells overexpressing a recombinant ADH to yield a corresponding chlorohydrin with very high enantiomeric excess (>99% ee). rsc.org

Method Description Key Reagents/Catalysts Advantages
Chiral Building Block Synthesis Utilizes a commercially available or readily synthesized chiral starting material to introduce the stereocenter.S-epichlorohydrin, Phase transfer catalyst. google.comHigh stereospecificity, direct route to the desired enantiomer.
Hydrolytic Kinetic Resolution (HKR) A chiral catalyst is used to selectively react with one enantiomer of a racemic precursor, such as epichlorohydrin, allowing the separation of the unreacted, enantiopure starting material. researchgate.net(S,S)-Salen-CoIII complex. researchgate.netProduces precursors with high optical purity.
Asymmetric Biocatalytic Reduction An enzyme reduces a prochiral ketone to a chiral alcohol with high enantioselectivity.Alcohol Dehydrogenase (ADH) from sources like Lactobacillus kefir. rsc.orgExcellent enantiomeric excess (>99% ee), environmentally benign ("green chemistry") conditions.

Resolution Techniques for Racemic Acebutolol Intermediates

Resolution techniques begin with a racemic mixture—an equal 50:50 mix of both enantiomers—and separate them into pure R- and S-forms. slideshare.net While potentially less direct than asymmetric synthesis, resolution is a widely applied and robust methodology.

Chemical resolution involves reacting the racemic mixture with an optically pure resolving agent. This converts the pair of enantiomers into a pair of diastereomers. mdpi.com Since diastereomers have different physical properties (e.g., solubility, boiling point), they can be separated by conventional techniques like crystallization or chromatography. slideshare.netmdpi.com After separation, the resolving agent is removed to yield the pure enantiomers.

Kinetic resolution is a dynamic process where one enantiomer in a racemic mixture reacts faster than the other with a chiral catalyst or reagent. nih.govrsc.org This is a cornerstone of biocatalysis. Lipases, for example, are frequently used to catalyze the enantioselective acylation of racemic alcohols or amines. rsc.orgugm.ac.id In a typical lipase-catalyzed resolution of a racemic alcohol, an acyl donor like vinyl acetate (B1210297) is used. The enzyme will selectively acylate one enantiomer (e.g., the R-enantiomer) much faster than the other, leaving the unreacted S-enantiomer in high enantiomeric purity. rsc.org The resulting mixture of the acylated product and the unreacted enantiomer can then be easily separated.

Chromatographic resolution is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to separate enantiomers. mdpi.comquora.com As the racemic mixture passes through the chromatography column, one enantiomer interacts more strongly with the chiral phase and is retained longer, allowing for the separation of the two forms. quora.com

Resolution Method Principle Typical Application Key Features
Chemical Resolution Conversion of enantiomers into diastereomers with different physical properties using a chiral resolving agent. mdpi.comSeparation of racemic acids or bases.Well-established, relies on physical separation methods like crystallization.
Enzymatic Kinetic Resolution A chiral biocatalyst (e.g., an enzyme) selectively reacts with one enantiomer at a much higher rate. rsc.orgugm.ac.idResolution of racemic alcohols, amines, or esters.High enantioselectivity (high E-factor), mild reaction conditions.
Chiral Chromatography Differential interaction of enantiomers with a chiral stationary phase (CSP). mdpi.comquora.comAnalytical and preparative scale separation of a wide range of chiral compounds.High purity achievable, applicable to diverse molecules.

Deuterium (B1214612) Incorporation Techniques

The compound S-Acebutolol-d7 is an isotopologue of S-Acebutolol where seven hydrogen atoms have been replaced by deuterium. Specifically, the deuteration is located on the isopropyl group, as indicated by its formal name: N-[3-acetyl-4-[2-hydroxy-3-[(1-methylethyl-d7)amino]propoxy]phenyl]-butanamide. caymanchem.com The synthesis of such a specifically labeled compound typically involves using a pre-deuterated building block, such as d7-isopropylamine, which is then incorporated into the final molecule during the synthetic sequence. However, direct hydrogen-deuterium exchange reactions represent a fundamental and versatile strategy for introducing deuterium into organic molecules.

Hydrogen-Deuterium Exchange Reactions for Specific Labeling

Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. livecomsjournal.org The feasibility and rate of this exchange depend heavily on the acidity of the C-H bond and the reaction conditions employed. nih.gov

The choice of the deuterium source is critical for a successful labeling reaction. The ideal source should be inexpensive, readily available, and efficient at transferring its deuterium atom.

Deuterium oxide (D₂O) , or heavy water, is the most common and economical source of deuterium. nih.govresearchgate.net It can often serve as both the deuterium donor and the reaction solvent, simplifying the experimental setup. researchgate.netnih.gov Its use is prevalent in both acid- and base-catalyzed exchange reactions.

Deuterated methanol (B129727) (CD₃OD) is another common solvent and deuterium source. researchgate.netnih.gov In some cases, the solubility of the substrate or the reaction kinetics may be more favorable in methanol than in water. Studies on acebutolol have shown that H/D exchange at the acetyl group is faster and more complete in D₂O compared to CD₃OD. ingentaconnect.com

Deuterium Source Formula Key Characteristics
Deuterium Oxide D₂OInexpensive, widely available, high deuterium content, can act as a solvent. nih.govresearchgate.net
Deuterated Methanol CD₃ODUseful for substrates with poor water solubility, can influence reaction rates. researchgate.netnih.gov

The method of deuteration depends on the lability of the hydrogen atoms to be exchanged. The process can occur spontaneously for acidic protons or may require catalysis for less reactive C-H bonds.

Non-Catalytic Deuteration: This method, also known as spontaneous exchange, typically occurs without any added catalyst for hydrogens that are sufficiently acidic. ingentaconnect.com For example, research on acebutolol has shown that the protons on the methyl group alpha to the acetyl carbonyl can undergo spontaneous H/D exchange in D₂O or CD₃OD. researchgate.netnih.gov This process proceeds through a keto-enol tautomerization mechanism, where the enol intermediate is deuterated before reverting to the keto form. nih.govingentaconnect.com However, this spontaneous reaction can be very slow, sometimes taking days or weeks to reach completion. ingentaconnect.com

Catalytic Deuteration: To accelerate the rate of exchange and to label less acidic positions, catalysts are employed.

Base Catalysis: Alkaline catalysts are effective for deprotonating weakly acidic C-H bonds, such as those alpha to a carbonyl group. researchgate.netnih.gov The use of bases like sodium deuteroxide (NaOD) or potassium carbonate (K₂CO₃) in D₂O has been shown to dramatically increase the rate of deuteration of the acetyl group in acebutolol, achieving nearly complete exchange in minutes rather than days. ingentaconnect.com

Acid Catalysis: Strong deuterated acids like DCl or deuterated trifluoroacetic acid (CF₃COOD) can facilitate H/D exchange on aromatic rings through an electrophilic aromatic substitution mechanism. nih.gov

Metal Catalysis: For non-activated C-H bonds, transition metal catalysts are often necessary. Homogeneous catalysts based on metals like iridium, rhodium, or palladium can activate C-H bonds and facilitate their exchange with deuterium from a source like D₂O. nih.govresearchgate.net These methods are particularly valuable for late-stage deuteration of complex molecules. researchgate.net

Deuteration Method Mechanism Catalyst Examples Target Protons
Non-Catalytic Spontaneous exchange via a reactive intermediate (e.g., enol). ingentaconnect.comNoneAcidic protons (e.g., α-carbonyl C-H). nih.gov
Base-Catalyzed Base-mediated deprotonation to form a carbanion, followed by deuteration. ingentaconnect.comNaOD, K₂CO₃. ingentaconnect.comProtons alpha to carbonyls and other electron-withdrawing groups.
Acid-Catalyzed Electrophilic aromatic substitution. nih.govCF₃COOD, DCl. nih.govActivated aromatic C-H bonds.
Metal-Catalyzed Oxidative addition/reductive elimination cycles involving C-H bond activation. nih.govPalladium (Pd), Iridium (Ir) complexes. nih.govresearchgate.netUnactivated aromatic and aliphatic C-H bonds.

Site-Specific Deuteration at the α-Position of the Carbonyl Group

One of the primary methods for introducing deuterium into the acebutolol structure is through hydrogen-deuterium (H/D) exchange at the α-position of the acetyl group's carbonyl function. ingentaconnect.comnih.gov This site is particularly susceptible to deuteration due to the acidity of its α-protons.

The mechanism proceeds through a keto-enol tautomerization. ingentaconnect.comlibretexts.org In the presence of a deuterium source, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD), the enol form of the ketone can readily exchange its hydroxyl proton for a deuterium atom. ingentaconnect.comresearchgate.net When the molecule reverts to its keto tautomer, a deuterium atom is incorporated at the α-carbon. libretexts.org

This process occurs spontaneously and progressively, following the pathway: CH₃ → CH₂D → CHD₂ → CD₃. ingentaconnect.comnih.gov The reaction can be monitored over time, with studies showing that complete deuteration of the methyl group can take an extended period, such as 30 days, when using D₂O alone. ingentaconnect.com To accelerate this exchange, alkaline catalysts are often employed. ingentaconnect.comnih.gov

Interactive Data Table: Catalysts for α-Position Deuteration

Catalyst Deuterium Source Temperature Time for Complete Deuteration Reference
None D₂O Room Temperature ~30 days ingentaconnect.com
NaOD D₂O Room Temperature ~210 minutes ingentaconnect.com

Chemical Derivatization with Deuterated Reagents

An alternative strategy for producing this compound involves the use of deuterated reagents in a stereospecific synthetic route. This method builds the molecule with deuterium already incorporated into a specific precursor, offering precise control over the location and number of deuterium atoms.

The asymmetric synthesis of S-acebutolol often involves the reaction of S-5-butyrylamido-2-(2,3-epoxypropoxy)-acetophenone with isopropylamine (B41738). google.comresearchgate.net To synthesize this compound, a deuterated version of isopropylamine, specifically isopropylamine-d7, can be used as a key reagent. This reaction, where the amine opens the epoxide ring, directly incorporates the seven deuterium atoms of the isopropyl-d7 group into the final structure. This approach ensures that deuteration is confined to the N-isopropyl group, a common site for metabolic studies.

Characterization of Deuterated Isotopologues

Following synthesis, it is imperative to verify the successful incorporation of deuterium, including the number of deuterium atoms and their precise location within the molecular structure. This is accomplished using sophisticated analytical techniques.

Mass Spectrometry for Deuterium Content and Location Verification

Mass spectrometry (MS), particularly Liquid Chromatography-Mass Spectrometry (LC-MS), is a fundamental tool for confirming the synthesis of this compound. nih.gov High-resolution mass spectrometry, such as LC-MS/QTOF (Quadrupole Time-of-Flight), can confirm the increase in molecular weight corresponding to the number of incorporated deuterium atoms. ingentaconnect.comnih.gov

For this compound, the molecular ion peak would be expected to shift by approximately 7 mass units compared to the non-deuterated S-acebutolol. Tandem mass spectrometry (MS/MS) is then used to pinpoint the location of the deuterium atoms. nih.gov By inducing fragmentation of the parent ion and analyzing the resulting product ions, researchers can deduce which parts of the molecule carry the deuterium label. For instance, fragmentation of Acebutolol-d7 synthesized via a deuterated isopropylamine reagent would show a mass shift of +7 in fragments containing the isopropylamino group, while fragments without this group would retain their original mass. researchgate.netcaymanchem.com

Interactive Data Table: Expected Mass Shifts in Key Acebutolol Fragments

Fragment Description Non-Deuterated m/z (approx.) Expected m/z for this compound (isopropyl-d7)
[M+H]⁺ 337.2 344.2
Isopropylamino-containing fragment Varies Varies (+7 shift)

Nuclear Magnetic Resonance Spectroscopy for Deuteration Pattern Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information, confirming the exact position of deuterium incorporation. ingentaconnect.comnih.gov

For deuteration at the α-position of the carbonyl group, ¹H NMR spectroscopy is used to monitor the disappearance of the proton signals. ingentaconnect.com The singlet signal corresponding to the acetyl group's methyl protons (CH₃), typically found around δ = 2.55 ppm, gradually diminishes over the course of the reaction. ingentaconnect.com As deuteration proceeds to completion (CD₃), this singlet is replaced by a characteristic septet in the ¹³C NMR spectrum due to C-D coupling. ingentaconnect.com

²H NMR (Deuterium NMR) can also be employed to directly observe the incorporated deuterium. A broad signal appearing at the chemical shift corresponding to the methyl group (around 2.5 ppm) confirms the successful H/D exchange at that site. ingentaconnect.com When deuteration occurs on the isopropyl group, the characteristic signals for those protons in the ¹H NMR spectrum will be absent.

Interactive Data Table: NMR Signal Changes for α-Position Deuteration

Nucleus Group Signal Before Deuteration (in D₂O) Signal After Complete Deuteration Reference
¹H Acetyl-CH₃ Singlet at ~2.55 ppm Signal disappears ingentaconnect.com
¹³C Acetyl-CD₃ Quartet Septet ingentaconnect.com

Purification and Isolation of this compound

The final step in obtaining pure this compound is purification and isolation. The method chosen depends on the synthetic route and the nature of any impurities.

When deuteration is achieved through simple H/D exchange in D₂O without a catalyst, the resulting product may be clean enough to not require extensive purification. ingentaconnect.com However, if catalysts or complex synthetic pathways are used, purification is essential.

Standard techniques include recrystallization and chromatography. google.com High-Performance Liquid Chromatography (HPLC) is a powerful method for purifying acebutolol and its analogs. nih.govscribd.com Reversed-phase HPLC using a C18 column with a mobile phase like methanol and water is commonly employed. nih.gov To isolate the specific S-enantiomer and ensure high optical purity, a chiral HPLC column, such as an OD-H type, is necessary. google.com Solid-phase extraction (SPE) can also be used as a sample clean-up and purification step, particularly for samples from complex matrices. researchgate.netrsc.org

Analytical Methodologies and Applications of S Acebutolol D7

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods Development

LC-MS has become a routine and powerful technique for the analysis of a wide array of biological molecules. nih.gov The development of a robust LC-MS method is paramount for the accurate quantification of acebutolol (B1665407) using its deuterated analog.

Optimization of Chromatographic Separation Parameters for S-Acebutolol and its Deuterated Analog

The successful separation of S-Acebutolol and S-Acebutolol-d7 from endogenous interferences in biological samples is a critical first step in any LC-MS analysis. While deuterium (B1214612) substitution can sometimes lead to slight differences in retention times between an analyte and its deuterated internal standard, these are typically minor. colab.ws The primary goal is to achieve a sharp, symmetrical peak shape for both compounds, ensuring they co-elute or elute in close proximity to compensate for any matrix effects.

Several factors are considered during the optimization of chromatographic conditions:

Column Chemistry: C18 reversed-phase columns are commonly employed for the separation of acebutolol and its analogs. nih.govmdpi.com These columns offer good retention and separation for moderately polar compounds like acebutolol.

Mobile Phase Composition: A typical mobile phase consists of a mixture of an aqueous component (often with a formic acid modifier to improve peak shape and ionization efficiency) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure adequate retention of the analytes while minimizing the run time. nih.govoup.com Studies have shown that the pH of the mobile phase can significantly impact the retention of beta-blockers like acebutolol. semanticscholar.org

Flow Rate and Injection Volume: These parameters are optimized to achieve the best balance between analysis time, sensitivity, and chromatographic resolution. oup.comsemanticscholar.org

A study on the separation of various beta-blockers, including acebutolol, utilized a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.4 mL/min. researchgate.net Another method for the analysis of acebutolol and its metabolite in biological fluids used ion-pair chromatography with dodecyl sulfonic acid on a C18 column. nih.gov

Table 1: Example Chromatographic Conditions for Acebutolol Analysis

Parameter Condition Reference
Column C18 nih.govmdpi.com
Mobile Phase A 0.1% Formic Acid in Water mdpi.comresearchgate.net
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol mdpi.comresearchgate.net
Elution Gradient nih.govoup.com
Flow Rate 0.4 mL/min researchgate.net

Mass Spectrometric Detection Techniques (e.g., Triple Quadrupole, QTOF)

Mass spectrometry provides the high selectivity and sensitivity required for bioanalytical assays. The two most common types of mass spectrometers coupled with liquid chromatography for quantitative analysis are triple quadrupole (QqQ) and quadrupole time-of-flight (QTOF) instruments. nih.gov

Triple Quadrupole (QqQ) Mass Spectrometry: QqQ instruments are considered the gold standard for targeted quantitative analysis due to their exceptional sensitivity and specificity. labmanager.com They operate in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) selects the precursor ion (the protonated molecule of S-Acebutolol or this compound), the second quadrupole (Q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific product ion for detection. mdpi.com This process significantly reduces background noise, leading to a high signal-to-noise ratio. labmanager.com Modern QqQ mass spectrometers can monitor hundreds of fragmentation reactions per second. mdpi.com

Quadrupole Time-of-Flight (QTOF) Mass Spectrometry: QTOF instruments offer high-resolution mass analysis, providing very accurate mass measurements for both precursor and product ions. nih.gov This high mass accuracy enhances selectivity and allows for the confident identification of compounds. thermofisher.com While historically viewed as more suited for qualitative or screening analysis, modern QTOF instruments have demonstrated sensitivity comparable to triple quadrupoles for quantitative applications. thermofisher.comresearchgate.net A key advantage of QTOF is the ability to perform full-scan data acquisition, capturing all ions in a sample, which is beneficial for retrospective data analysis and identifying unknown compounds. thermofisher.com

Both techniques have proven effective for the analysis of pharmaceuticals in various matrices. nih.govresearchgate.net The choice between QqQ and QTOF often depends on the specific requirements of the assay, with QqQ being favored for high-throughput, targeted quantification and QTOF offering additional qualitative capabilities. nih.gov

Ionization Modes and Fragmentation Patterns for this compound

Electrospray ionization (ESI) is the most common ionization technique for analyzing polar compounds like acebutolol by LC-MS. nih.gov It is typically operated in positive ion mode, where the analyte molecule gains a proton to form a protonated molecule, [M+H]+. semanticscholar.org

The fragmentation of the S-Acebutolol precursor ion in the collision cell of the mass spectrometer produces a characteristic pattern of product ions. Understanding this fragmentation is crucial for setting up the MRM transitions for quantitative analysis. The fragmentation of acebutolol has been studied, revealing characteristic product ions. researchgate.net A common fragmentation pathway for beta-blockers involves the cleavage of the side chain. researchgate.netresearchgate.net For acebutolol, a characteristic product ion with a mass-to-charge ratio (m/z) of 116.11 is often observed, resulting from the cleavage of the ether linkage of the side chain. researchgate.net The deuteration in this compound is on the isopropyl group. caymanchem.com This means that fragment ions containing this part of the molecule will have a mass shift corresponding to the number of deuterium atoms. For example, the equivalent fragment to m/z 116.11 in the deuterated standard would be expected at a higher m/z value.

A study on N-nitroso-atenolol, a related beta-blocker, monitored MRM transitions for both the parent compound and its d7-labeled internal standard. mdpi.com This same principle applies to S-Acebutolol and this compound, where specific precursor-to-product ion transitions are selected for each to ensure unambiguous detection and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS is more commonly used for polar compounds like acebutolol, GC-MS can also be employed, though it often requires a derivatization step to increase the volatility and thermal stability of the analyte. researchgate.net this compound can serve as an internal standard in GC-MS methods as well. caymanchem.com The principles of separation and detection are similar to LC-MS, with the gas chromatograph separating compounds based on their boiling points and interactions with the stationary phase, and the mass spectrometer providing detection and structural information. The validation of GC-MS methods involves assessing parameters like linearity, sensitivity, accuracy, and precision. scholars.direct

Application as an Internal Standard in Quantitative Bioanalysis

The primary application of this compound is as an internal standard in quantitative bioanalysis. caymanchem.com

Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a highly accurate method for quantifying compounds. wikipedia.org It involves adding a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. wikipedia.org The key principle is that the labeled internal standard behaves almost identically to the unlabeled analyte throughout sample preparation, extraction, and chromatographic separation. uni-muenchen.de

Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. nih.gov Therefore, the ratio of the mass spectrometric signal of the analyte to that of the internal standard remains constant, regardless of sample loss or variations in instrument response. wikipedia.orguni-muenchen.de This ratio is then used to calculate the concentration of the analyte in the original sample by comparing it to the ratios obtained from calibration standards with known concentrations.

For IDMS to be effective, the internal standard should be labeled with a sufficient number of stable isotopes (typically three or more) to avoid spectral overlap with the naturally occurring isotopes of the analyte. uni-muenchen.de this compound, with seven deuterium atoms, meets this criterion. caymanchem.com The chemical stability of the isotopic label is also crucial, ensuring that no deuterium-hydrogen exchange occurs during the analytical process. uni-muenchen.de IDMS can significantly improve the precision of quantitative measurements, with uncertainties often being reduced to 1% or better. wikipedia.org

Validation of Analytical Methods using this compound (e.g., Linearity, Accuracy, Precision)

The validation of an analytical method ensures that it is suitable for its intended purpose. europa.eu When this compound is used as an internal standard for the quantification of Acebutolol or its S-enantiomer, the method must undergo rigorous validation as per guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eueuropa.eueurofins.com Key validation parameters include linearity, accuracy, and precision. europa.euwaters.comneliti.com

Linearity: This parameter verifies the direct proportionality between the concentration of the analyte and the instrumental response over a specified range. waters.comneliti.com For methods quantifying Acebutolol using this compound, a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte. clearsynth.com A minimum of five to six non-zero concentration levels is typically used to establish the curve. europa.euwaters.com The linearity is evaluated by the correlation coefficient (r) or coefficient of determination (r²), which should ideally be close to 1.0. researchgate.net For example, a validated LC-MS/MS method for a similar beta-blocker demonstrated excellent linearity with r² values greater than 0.99 over the concentration range. While specific data for this compound is proprietary to the performing labs, typical validation results for analogous compounds are illustrative.

Accuracy and Precision: Accuracy represents the closeness of the measured value to the true value, while precision reflects the degree of scatter between repeated measurements. europa.euneliti.com Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on different days (inter-day) and within the same day (intra-day). neliti.comresearchgate.net Accuracy is reported as the percent recovery of the nominal concentration, while precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). europa.euresearchgate.net Regulatory guidelines generally require accuracy to be within ±15% (±20% at the lower limit of quantification) and precision (%RSD) not to exceed 15% (20% at the LLOQ). neliti.com

Table 1: Representative Bioanalytical Method Validation Parameters This table illustrates typical acceptance criteria and expected performance for a bioanalytical method using a deuterated internal standard like this compound, based on regulatory guidelines and published research on similar analytes.

Validation ParameterMeasurementTypical Acceptance CriteriaExample Finding for a Beta-Blocker Analysis
Linearity Coefficient of Determination (r²)≥ 0.99> 0.998 researchgate.net
Calibration RangeDefines upper and lower limits of quantification (ULOQ/LLOQ). europa.eu0.5 - 2500 ng/mL science.govlcms.cz
Accuracy Mean % Recovery85% - 115% of nominal value (80% - 120% at LLOQ)93% - 107% researchgate.net
Precision (Intra-day) % Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)< 8.4% researchgate.net
Precision (Inter-day) % Relative Standard Deviation (%RSD)≤ 15% (≤ 20% at LLOQ)< 9.2% science.gov

Matrix Effects and Compensation Strategies in Biological Sample Analysis

When analyzing biological samples such as plasma, urine, or tissue, co-eluting endogenous components can interfere with the ionization of the target analyte in the mass spectrometer's source, a phenomenon known as the matrix effect. nih.gov This can lead to either ion suppression or enhancement, causing significant variability and inaccuracy in quantitative results.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. clearsynth.com Because the SIL-IS has nearly identical chemical and physical properties to the analyte (S-Acebutolol), it experiences the same degree of matrix-induced suppression or enhancement during ionization. kcasbio.combiopharmaservices.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to a more accurate and precise quantification of the analyte. lcms.cznih.gov For this compensation to be effective, the SIL-IS must co-elute chromatographically with the analyte. kcasbio.com

Reference Material Certification and Quality Control Applications

This compound serves as a critical reference material for quality control (QC) in analytical laboratories. veeprho.com As an internal standard, it is added at a constant, known concentration to all calibration standards, QC samples, and unknown study samples before processing. gmp-compliance.orgfda.gov Consistent response of the internal standard across an analytical run is a key indicator of the assay's reliability and the consistency of the extraction and analysis process. biopharmaservices.com Any significant deviation in the this compound signal could indicate problems with sample preparation, instrument performance, or matrix effects that were not adequately compensated for. nih.govfda.gov

Compliance with Regulatory Guidelines for Analytical Standards

Regulatory bodies such as the FDA and EMA have established stringent guidelines for bioanalytical method validation. europa.eueurofins.com These guidelines mandate the use of well-characterized reference standards for both the analyte and the internal standard. europa.eufda.gov While a full Certificate of Analysis (CoA) is not always required for an internal standard, its identity and purity must be documented to ensure it is suitable for use and free from impurities that could interfere with the measurement of the analyte. fda.govnih.gov The use of a high-purity, well-characterized this compound standard demonstrates adherence to these global regulatory expectations, ensuring data integrity for clinical and non-clinical studies. europa.eunih.gov

Ensuring Traceability and Purity for Research Use

For research data to be reliable and reproducible, the analytical standards used must be of high purity and have documented traceability. fujifilm.comrsc.org this compound, when purchased from a reputable supplier, is accompanied by a Certificate of Analysis that details its chemical purity, isotopic enrichment (the percentage of deuterium labeling), and identity, which is confirmed by analytical techniques like mass spectrometry and NMR. This documentation ensures that researchers are using a standard of known quality. alfa-chemistry.com Traceability, often to national or international standards (e.g., NIST, USP), ensures that measurements are accurate and comparable across different laboratories and studies. fujifilm.comrsc.org High isotopic purity is crucial to prevent "crosstalk," where the signal from the internal standard could interfere with the signal of the unlabeled analyte, particularly at low concentrations. kcasbio.com

Metabolic Pathways and Preclinical Biotransformation Studies Utilizing S Acebutolol D7

In Vitro Metabolism Studies

In vitro metabolic studies are fundamental in characterizing the enzymatic processes involved in the biotransformation of a drug. mdpi.com These studies often utilize liver enzyme preparations, such as microsomes and cytosol, to identify metabolic pathways and the specific enzymes responsible. nih.gov

The hydrolysis of acebutolol (B1665407) is a key step in its metabolism, and research has identified carboxylesterase 2 (CES2) as a primary enzyme involved in this process. nih.govresearchgate.net Studies using human liver and intestinal microsomes have demonstrated that CES2 is responsible for the hydrolysis of the ester bond in acebutolol, leading to the formation of its hydrolytic metabolite, acetolol. nih.gov Orlistat (B1677487) has been shown to be a potent, non-competitive inhibitor of CES2, with a K i value of 2.95 ± 0.16 nM, and it significantly inhibits the hydrolysis of acebutolol. researchgate.net CES2 is abundantly expressed in the gastrointestinal tract and liver, highlighting its importance in the metabolism of ester-containing drugs. uri.edu

The cytochrome P450 (CYP) enzyme system, particularly CYP2D6 and CYP2C19, plays a role in the metabolism of acebutolol. nih.govontosight.ai While acebutolol undergoes extensive first-pass metabolism in the liver, the CYP enzymes are involved in subsequent oxidative reactions. ontosight.ai Specifically, CYP2C19 has been identified as the enzyme responsible for the oxidation of acetolol, the hydrolytic metabolite of acebutolol. nih.gov This was confirmed through studies with recombinant CYP enzymes and inhibition studies using the CYP2C19 inhibitor, tranylcypromine. nih.gov Furthermore, a comparative study of electrochemical oxidation and biotransformation by rat liver microsomes indicated that CYP450-catalyzed reactions such as N-dealkylation and benzyl (B1604629) hydroxylation can be predicted by electrochemical methods. nih.govresearchgate.net

The use of S-Acebutolol-d7 allows for the clear identification and quantification of its metabolites, such as deuterated diacetolol (B1670378). medchemexpress.com Diacetolol is the major and active metabolite of acebutolol, formed through hydrolysis by CES2 and subsequent acetylation by N-acetyltransferase 2 (NAT2). nih.govnih.gov The deuterium (B1214612) label on this compound is retained in the diacetolol metabolite, creating Diacetolol-d7. medchemexpress.com This stable isotope-labeled metabolite is crucial for use as an internal standard in pharmacokinetic studies, allowing for accurate measurement of diacetolol levels in biological samples. medchemexpress.com

The use of deuterated compounds like this compound is instrumental in studying enzyme kinetics and isotope effects. numberanalytics.com The kinetic isotope effect (KIE) refers to the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. numberanalytics.com This phenomenon can provide insights into the rate-determining steps of a reaction. numberanalytics.com Replacing a lighter isotope with a heavier one, such as hydrogen with deuterium, typically decreases the reaction rate. numberanalytics.com By comparing the metabolism rates of acebutolol and this compound, researchers can determine if the breaking of a C-H bond is involved in the rate-limiting step of its metabolism. numberanalytics.comnih.gov

Table 1: In Vitro Metabolism of this compound

Metabolic Process Enzyme(s) Involved Key Metabolite(s) Significance
Enzymatic Hydrolysis Carboxylesterase 2 (CES2) nih.gov Acetolol Initial and key step in the metabolic pathway.
Oxidation Cytochrome P450 2C19 (CYP2C19) nih.gov Oxidized acetolol metabolites Further biotransformation of the initial hydrolytic product.

| Acetylation | N-acetyltransferase 2 (NAT2) nih.gov | Diacetolol nih.gov | Formation of the major active metabolite. |

Identification of Deuterated Metabolites (e.g., Deuterated Diacetolol)

Preclinical In Vivo Biotransformation Investigations (Non-Human Animal Models)

Preclinical in vivo studies in animal models are essential to understand the metabolic fate of a drug in a whole-organism context.

This compound is used as a stable isotope tracer in preclinical animal models to elucidate the metabolic pathways of acebutolol. prosciento.commaastrichtuniversity.nlisotope.com When administered to animals, the deuterated compound follows the same metabolic routes as the unlabeled drug. profil.com This allows researchers to track the absorption, distribution, metabolism, and excretion of the drug and its metabolites with high precision using techniques like mass spectrometry. profil.comisotopetracercourse.com For instance, co-administration of orlistat in mice led to a 43% increase in the area under the curve (AUC) of acebutolol and a 47% decrease in the AUC of its hydrolyzed metabolite, acetolol, demonstrating the in vivo relevance of CES2 inhibition. researchgate.net Such studies provide a quantitative understanding of metabolic fluxes and help to build physiologically based pharmacokinetic (PBPK) models. tandfonline.com

Table 2: Chemical Compounds Mentioned

Compound Name
(S)-Acebutolol-d7
Acebutolol
Acetolol
Diacetolol
Diacetolol-d7
Orlistat

Quantitative Analysis of Parent Compound and Metabolites in Animal Tissues and Biofluids

The quantitative determination of drugs and their metabolites in biological matrices like plasma, blood, urine, or tissue extracts is fundamental to preclinical research. ijpsjournal.comresearchgate.net Bioanalysis provides critical data for pharmacokinetic (PK) and toxicokinetic (TK) studies, which assess the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity. ijpsjournal.compharmaron.com For this compound, its role is primarily as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of non-deuterated acebutolol and its primary active metabolite, diacetolol, in various biological samples. medchemexpress.comlcms.cz

In preclinical bioanalysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technology due to its high sensitivity, specificity, and wide dynamic range. researchgate.netscience.gov Method development for quantifying acebutolol and diacetolol using this compound as an internal standard would involve several key steps:

Sample Preparation: This crucial step aims to remove proteins and other interfering substances from the biological matrix. researchgate.net Techniques like protein precipitation with organic solvents (e.g., acetonitrile) or liquid-liquid extraction are common. msacl.orgresearchgate.net

Chromatographic Separation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system is used to separate the parent drug and its metabolites from each other and from endogenous components of the matrix. researchgate.netscience.gov A C18 or C8 reversed-phase column is often employed for this separation. msacl.orgresearchgate.net

Mass Spectrometric Detection: A triple-quadrupole mass spectrometer is typically used in multiple-reaction monitoring (MRM) mode. researchgate.net This involves selecting a specific precursor ion for the analyte (e.g., acebutolol) and a characteristic product ion generated through collision-induced dissociation. The use of a stable isotope-labeled internal standard like this compound, which has a known, higher mass but identical chemical and chromatographic properties to the analyte, allows for highly precise and accurate quantification by correcting for variability during sample preparation and analysis. lcms.czwikipedia.org

The development of such methods is essential for generating reliable data from preclinical studies, including dose-escalation and toxicokinetic assessments. ijpsjournal.com

Table 1: Example Parameters for a Preclinical Bioanalytical Method This table is a representative example based on typical bioanalytical methods and does not represent specific study data for this compound.

ParameterDescriptionExample Value/TechniqueReference
InstrumentationThe analytical equipment used for separation and detection.LC-MS/MS (e.g., Triple Quadrupole) science.gov
Internal StandardA compound added in a known amount to correct for analytical variability.This compound medchemexpress.com
Biological MatrixThe animal fluid or tissue being analyzed.Plasma, Urine, Tissue Homogenate ijpsjournal.com
Sample PreparationExtraction of analytes from the biological matrix.Protein Precipitation or Liquid-Liquid Extraction researchgate.net
Chromatography ColumnThe stationary phase used for separating compounds.Reversed-Phase C18 or C8 researchgate.net
Quantification RangeThe concentration range over which the method is accurate and linear.0.5 - 500 ng/mL researchgate.netresearchgate.net

Comparative Metabolism Across Non-Clinical Species

Understanding the metabolic profile of a drug across different animal species and comparing it to human metabolism is a cornerstone of preclinical development. europa.eu These studies help validate the choice of animal models for toxicology testing by ensuring that they are exposed to a similar profile of metabolites as humans. europa.eu

In preclinical species, the metabolic pathways can show significant differences. For instance, some studies have noted that while the primary metabolite in humans is diacetolol, other metabolites can be more prominent in species like mice and rats. tandfonline.com The enzymes responsible for acebutolol metabolism include carboxylesterase 2 (CES2) for hydrolysis and N-acetyltransferase 2 (NAT2) for acetylation. nih.gov Further oxidative metabolism can occur via cytochrome P450 (CYP) enzymes, such as CYP2C19. nih.gov

When studying a deuterated compound like this compound, comparative metabolism studies would focus on whether the deuterium substitution alters these pathways or the rate of metabolite formation in different species. The expression and activity of metabolic enzymes like esterases and CYPs can vary greatly between species (e.g., rodent vs. non-rodent), which can lead to different metabolic profiles and pharmacokinetic behaviors. europa.euwuxiapptec.com For example, esterase activity is often much higher in rodent matrices compared to non-rodents. wuxiapptec.com

Table 2: Key Metabolic Enzymes and Potential for Species Differences This table outlines the primary enzymes involved in acebutolol metabolism and highlights the potential for inter-species variability.

EnzymeMetabolic StepPotential for Species DifferenceReference
Carboxylesterase 2 (CES2)Hydrolysis of acebutolol to acetololHigh. Esterase activity varies significantly between species, with rodents often showing higher activity than dogs or humans. nih.govwuxiapptec.com
N-acetyltransferase 2 (NAT2)Acetylation of the intermediate metabolite to form diacetololHigh. NAT2 activity is subject to genetic polymorphism in humans and varies between animal species. nih.gov
Cytochrome P450 (e.g., CYP2C19, CYP1A2)Oxidative metabolism of acebutolol and its metabolitesHigh. The expression and substrate specificity of CYP isoforms differ markedly across species. For example, CYP1A2 and CYP3A4 have been implicated in the metabolism of other beta-blockers. nih.govtandfonline.comnih.gov

Impact of Deuteration on Preclinical Pharmacokinetic Profiles (excluding human clinical aspects)

Deuteration, the selective replacement of hydrogen with its stable, non-radioactive isotope deuterium, is a strategy used in medicinal chemistry to improve the pharmacokinetic properties of a drug. juniperpublishers.com The fundamental principle behind this approach is the deuterium kinetic isotope effect (KIE). A carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond, making it more resistant to cleavage by metabolic enzymes. juniperpublishers.comgoogle.com

This effect can lead to several potential benefits in a preclinical setting:

Reduced Rate of Metabolism: If deuterium is placed at a site of major metabolic oxidation (a "metabolic soft spot"), the rate of enzymatic breakdown can be significantly slowed. juniperpublishers.combioscientia.de This can decrease the drug's clearance and prolong its half-life. isciii.es

Increased Systemic Exposure: A reduced metabolic rate often results in a higher area under the plasma concentration-time curve (AUC) and a greater maximum concentration (Cmax) following oral administration. nih.govnih.gov Studies on other deuterated compounds have shown significant increases in bioavailability in animal models like rats. nih.govnih.gov

Metabolic Switching: Deuteration can alter the metabolic profile of a drug. By slowing down one metabolic pathway, it may enhance others, potentially reducing the formation of toxic metabolites or increasing the formation of desired active metabolites. juniperpublishers.comgoogle.com.pg

For this compound, deuteration at specific sites could potentially slow its hydrolysis or subsequent oxidation. This could lead to a longer half-life and increased exposure of the parent compound relative to its metabolite, diacetolol, in animal models. For example, a study on deuterated enzalutamide (B1683756) in rats showed that the deuterated version had a lower in vitro clearance and a 102% higher AUC compared to the non-deuterated compound. nih.gov Similarly, deuterating a PI3K-α inhibitor led to a 2-fold increase in oral bioavailability in rats. nih.gov These examples from other deuterated drugs illustrate the potential pharmacokinetic modifications that could be observed with this compound in preclinical species. nih.gov

Table 3: Potential Pharmacokinetic Changes due to Deuteration in Preclinical Models This table summarizes the expected impact of the deuterium kinetic isotope effect on key pharmacokinetic parameters based on general principles and findings from other deuterated compounds.

Pharmacokinetic ParameterExpected Impact of DeuterationUnderlying MechanismReference
Metabolic Clearance (CL)DecreaseSlower rate of C-D bond cleavage by metabolic enzymes (e.g., CYPs). juniperpublishers.comisciii.es
Half-life (t1/2)IncreaseReduced clearance leads to longer persistence in the body. bioscientia.de
Area Under the Curve (AUC)IncreaseGreater overall drug exposure due to decreased first-pass metabolism and systemic clearance. nih.govnih.govnih.gov
Maximum Concentration (Cmax)IncreaseHigher peak plasma concentration achieved after administration. nih.govnih.gov
Metabolite-to-Parent RatioDecreaseSlower formation of metabolites relative to the parent drug. juniperpublishers.comgoogle.com.pg

Investigation of Enzyme Induction and Inhibition Potentials in Preclinical Systems

Assessing the potential of a new drug to induce or inhibit metabolic enzymes, particularly cytochrome P450 (CYP) enzymes, is a critical part of preclinical safety evaluation. wikipedia.orgnih.gov Enzyme induction is the process where a drug increases the expression of an enzyme, while inhibition is the interference with an enzyme's activity. wikipedia.org Both can lead to significant drug-drug interactions (DDIs). nih.gov

Preclinical investigations typically involve in vitro assays using liver microsomes or hepatocytes from different animal species and humans. tandfonline.comd-nb.info These systems allow for the determination of a compound's potential to inhibit specific CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) or to induce their expression. tandfonline.comd-nb.info

Inhibition Studies: To assess inhibition, the test compound (this compound) would be incubated with liver microsomes and a known probe substrate for a specific CYP enzyme. A decrease in the metabolism of the probe substrate indicates inhibition. The results are often expressed as an IC50 (concentration causing 50% inhibition) or a Ki (inhibition constant). tandfonline.com

Induction Studies: To assess induction, primary hepatocytes are treated with the test compound for a period (e.g., 48-72 hours). An increase in the activity or mRNA levels of a specific CYP enzyme compared to a vehicle control indicates induction. tandfonline.comnih.gov

For acebutolol, the parent compound is metabolized by enzymes including CYP2C19. nih.gov It is therefore important to investigate whether this compound or its metabolites can inhibit or induce these or other major enzymes. Regulatory guidance often suggests that if a drug is an enzyme inhibitor in vitro (e.g., [I]/Ki > 0.1), further in vivo interaction studies may be recommended. tandfonline.com Similarly, if a drug shows significant enzyme induction in vitro (e.g., >40% activity increase compared to a positive control), in vivo studies are often warranted. tandfonline.com Deuteration could potentially alter these interactions. For instance, a deuterated version of paroxetine (B1678475) was found to have a weaker inhibitory effect on CYP2D6 compared to its non-deuterated counterpart, suggesting a reduced risk of DDIs.

Enantiomeric Aspects of Deuterated Acebutolol in Research

Importance of Chirality in Beta-Adrenergic Receptor Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology and drug development. americanpharmaceuticalreview.com Most biological systems, including the targets of drug action like receptors and enzymes, are themselves chiral. biosynth.comnih.gov This inherent chirality leads to stereoselective interactions, where one enantiomer of a chiral drug fits more effectively into a biological target than the other, resulting in different physiological responses. nih.govnih.gov

Stereoselective Interactions with Biological Targets (e.g., β1-Adrenergic Receptors)

Beta-adrenergic receptors (β-ARs), which are divided into subtypes such as β1, β2, and β3, are crucial for mediating physiological processes like heart rate and bronchodilation. nih.govpharmacyscijournal.com These receptors exhibit a high degree of stereoselectivity in their interactions with beta-blockers. pharmacyscijournal.comchapman.eduualberta.ca For most beta-blockers, including acebutolol (B1665407), the S-(-)-enantiomer is significantly more potent in blocking β-adrenergic receptors than the R-(+)-enantiomer. nih.govchapman.edu Specifically, the S-enantiomer of acebutolol is responsible for its β1-blocking activity. nih.gov Acebutolol is a cardioselective β1-adrenergic receptor antagonist, meaning it has a higher affinity for β1 receptors, which are primarily located in the heart, than for β2 receptors. caymanchem.compharmacyscijournal.comchapman.eduualberta.ca This selectivity is clinically important as it reduces the likelihood of side effects associated with the blockade of β2 receptors in other tissues. chapman.eduualberta.ca

The stereoselective binding affinity is a critical factor in research. For instance, studies on fluoronaphthyloxypropanolamines, another class of beta-receptor ligands, demonstrated that the (S)-enantiomer was up to 310 times more potent than the (R)-enantiomer and showed greater selectivity for β2- over β1-receptors. nih.gov This highlights the profound impact of stereochemistry on the biological activity of compounds targeting beta-adrenergic receptors. nih.gov

Enantiomeric Purity Requirements for Research Samples

For research purposes, especially in studies investigating the specific effects of one enantiomer, high enantiomeric purity is essential. canada.ca This necessitates the use of validated analytical methods to confirm the identity and purity of chiral starting materials, intermediates, and the final compound. canada.ca The use of a deuterated standard like S-Acebutolol-d7, with a known high enantiomeric purity, is crucial for accurately quantifying the active enantiomer in complex biological matrices. caymanchem.com

Chiral Analytical Methods for this compound and its Metabolites

The analysis of chiral compounds requires specialized analytical techniques that can differentiate between enantiomers. This compound and its metabolites, being chiral, necessitate the use of such methods for their separation and quantification.

Chiral Chromatography (e.g., HPLC with Chiral Stationary Phases)

High-Performance Liquid Chromatography (HPLC) coupled with a chiral stationary phase (CSP) is a widely used and effective method for separating enantiomers. americanpharmaceuticalreview.comnih.goveijppr.com CSPs are designed with a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. eijppr.com

Several types of CSPs have been successfully employed for the separation of beta-blocker enantiomers, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and macrocyclic antibiotics. eijppr.comnih.gov For acebutolol and its active metabolite, diacetolol (B1670378), a method using a cellobiohydrolase (CBH) chiral stationary phase has been developed for their simultaneous enantioselective determination in human plasma. nih.gov Another study achieved the enantioseparation of acebutolol using a cellulose tris(4-methylbenzoate) CSP by optimizing the mobile phase composition. nih.gov

The development of these methods often involves careful optimization of the mobile phase, including the type and ratio of organic modifiers and additives, to achieve the desired resolution between enantiomers. nih.govnih.gov

Table 1: Examples of Chiral HPLC Methods for Acebutolol Enantiomers

Chiral Stationary PhaseMobile Phase CompositionApplicationReference
Cellobiohydrolase (CBH)Optimized organic content, buffer concentration, and pHSimultaneous determination of acebutolol and diacetolol enantiomers in human plasma nih.gov
Cellulose tris(4-methylbenzoate)Mobile phase with trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA)Separation of acebutolol enantiomers nih.gov
Chirobiotic VMethanol (B129727)/acetic acid/triethylamine (100/0.20/0.15 v/v/v)Enantioseparation of acebutolol and other beta-blockers nih.gov

Chiral Mass Spectrometry Techniques

While mass spectrometry (MS) itself is generally considered "chiral-blind" because enantiomers have the same mass-to-charge ratio, it can be used for chiral analysis when coupled with a chiral separation technique or by using specific methods that induce a differential response between enantiomers. nih.govunipd.itspectroscopyonline.com

The most common approach is to couple HPLC with MS (LC-MS), where the chiral separation is achieved by the HPLC system, and the MS serves as a highly sensitive and selective detector. americanpharmaceuticalreview.com Tandem mass spectrometry (MS/MS) is particularly valuable in this context as it can virtually eliminate interference from endogenous substances in biological matrices, simplifying method development. americanpharmaceuticalreview.com A validated LC-MS/MS method has been established for the enantioselective determination of acebutolol and diacetolol in human plasma, demonstrating high throughput and sensitivity. nih.gov

Direct chiral analysis by MS is also possible through methods that involve the formation of diastereomeric complexes with a chiral selector, which can then be differentiated by their mass spectra or fragmentation patterns. unipd.itpolyu.edu.hk Ion mobility spectrometry, another technique that can be coupled with MS, has also shown promise for the qualitative and quantitative evaluation of chiral compounds. nih.gov

Stereoselective Metabolism in Preclinical Models

Acebutolol is extensively metabolized in the liver, with its major active metabolite being diacetolol. wikipedia.org Studies in humans have shown that the metabolism of acebutolol is stereoselective. nih.gov The first-pass metabolism of the R-(+)-enantiomer of acebutolol to R-diacetolol appears to be favored, leading to a higher oral clearance of R-acebutolol compared to S-acebutolol. ualberta.canih.govualberta.ca This results in modestly higher plasma concentrations of the active S-(-)-enantiomer of acebutolol. ualberta.caualberta.camdpi.com

Research has also indicated that organic cation transporters (OCTs), which are involved in drug elimination, can exhibit stereoselective uptake of adrenergic drugs. researchgate.net For instance, OCT1 has shown a preference for the uptake of (S)-acebutolol. researchgate.net These findings in preclinical and clinical studies underscore the importance of investigating the stereoselective metabolism of chiral compounds like this compound to fully understand their behavior in biological systems.

Differential Biotransformation of S- and R-Enantiomers of Acebutolol

Acebutolol undergoes significant first-pass metabolism in the liver after oral administration, with an absolute bioavailability of about 40%. drugs.comhres.ca This biotransformation is stereoselective, meaning the two enantiomers are metabolized at different rates. nih.gov The primary metabolic process is N-acetylation, which converts acebutolol to its major active metabolite, diacetolol. drugs.comnih.gov Diacetolol is equipotent to its parent compound. hres.ca

Research indicates that the first-pass metabolism preferentially targets the R-(+)-enantiomer of acebutolol. nih.govchapman.edumdpi.com This results in a greater oral clearance of R-acebutolol compared to S-acebutolol. nih.gov Consequently, plasma concentrations of the more therapeutically active S-acebutolol are modestly higher than those of the R-enantiomer following the administration of the racemic mixture. chapman.eduualberta.ca Studies have reported an S:R area under the curve (AUC) ratio of approximately 1.20. nih.gov

Pharmacokinetic Parameters of Acebutolol (AC) and Diacetolol (DC) Enantiomers After Oral Administration of Racemic Acebutolol. nih.gov
ParameterS-EnantiomerR-EnantiomerS/R RatioSignificance
Oral Clearance (AC)87 ± 22 L/h106 ± 30 L/h~0.82Significantly Greater for R-AC
Plasma AUC (AC)Higher for S-AC1.20 ± 0.1Predominance of S-AC
Cmax (DC)Higher for R-DC0.7 ± 0.1Significantly Greater for R-DC
Half-life (t1/2) (DC)8.8 ± 2.4 h6.4 ± 1.6 h~1.38Significantly Shorter for R-DC

Stereochemical Influence on Deuterium (B1214612) Excretion Patterns

The introduction of deuterium into the S-acebutolol molecule (to form this compound) is a technique used in pharmacokinetic studies, often as an internal standard for quantification by mass spectrometry. caymanchem.com Deuterium substitution can also influence the metabolic and pharmacokinetic properties of a drug due to the deuterium kinetic isotope effect (DKIE). google.com This effect arises because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond. google.comnih.gov

While specific studies on the excretion patterns of this compound are not widely published, the principles of stereoselectivity and the DKIE provide a basis for expected outcomes. The established stereoselective renal excretion pathways would likely result in differential excretion rates for deuterated enantiomers. For instance, studies on non-deuterated acebutolol have shown that declining renal function is associated with a decline in the S:R ratio of both acebutolol and diacetolol in urine, suggesting that active, stereoselective renal tubular secretion pathways may be involved. nih.gov The presence of deuterium on the S-enantiomer could potentially alter its interaction with renal transporters or metabolic enzymes within the kidney, further modifying the excretion profile compared to its non-deuterated counterpart.

Renal Clearance of Acebutolol (AC) and Diacetolol (DC) Enantiomers. nih.govnih.gov
ParameterS-EnantiomerR-EnantiomerS/R RatioKey Finding
Cumulative Urinary Excretion (AC)Higher for S-AC1.17 ± 0.05Predominance of S-AC in urine. nih.gov
Renal Clearance (DC)53 ± 29 mL/min70 ± 34 mL/min~0.76Significantly greater for R-DC. nih.gov
Urinary Excretion S:R Ratio (AC) vs. AgeSignificantly correlated (r = 0.677)The ratio changes with age, suggesting effects on stereoselective pathways. nih.gov

Emerging Research Directions and Future Perspectives for S Acebutolol D7

Application in Advanced Analytical Techniques

The subtle mass difference imparted by deuterium (B1214612) atoms makes S-Acebutolol-d7 an invaluable tool in modern analytical chemistry, particularly in mass spectrometry-based methods.

High-Resolution Mass Spectrometry for Unknown Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for identifying drug metabolites during drug discovery and development. researchgate.netijpras.com The process, however, can be complicated by complex biological matrices and the presence of thousands of endogenous molecular features. mdpi.comnih.gov Stable isotope-labeled compounds like this compound are ideal internal standards for these analyses. chromatographyonline.commdpi.com

When used as an internal standard, a known quantity of this compound is added to biological samples prior to analysis. Because it is chemically almost identical to the non-labeled drug, it co-elutes and co-ionizes with the parent drug and its metabolites but is distinguished by its higher mass. chromatographyonline.com This allows for more accurate quantification and aids in the structural elucidation of unknown metabolites. The distinct isotopic signature of this compound helps differentiate true metabolites from background noise and artifacts in the HRMS data, increasing confidence in metabolite structure assignments. sciex.com The workflow enables researchers to track the metabolic fate of Acebutolol (B1665407) with high precision, identifying novel or unexpected metabolic pathways.

FeatureDescriptionBenefit in Metabolite ID
Co-elution This compound exhibits nearly identical chromatographic behavior to S-Acebutolol.Provides a reliable retention time marker for the parent drug and related metabolites.
Distinct m/z The mass difference of +7 Da allows for clear separation from the non-labeled compound in the mass spectrum.Prevents signal overlap and allows for independent quantification of the analyte and the internal standard. chromatographyonline.com
Matrix Effect Compensation Experiences similar ion suppression or enhancement as the analyte during ionization.The ratio of analyte to internal standard remains constant, leading to more accurate and precise quantification.
Isotope Pattern The presence of deuterium creates a unique isotopic cluster that can be used for confirmation.Aids in distinguishing drug-related material from endogenous interferences in complex HRMS datasets. sciex.com

Table 1: Role of this compound as an Internal Standard in HRMS-based Metabolite Identification. This interactive table outlines the key features and benefits of using this compound in advanced mass spectrometry studies.

Micro-dosing Studies with Stable Isotope-Labeled Compounds

Micro-dosing, or Phase 0 clinical studies, represents a paradigm shift in early drug development, allowing for the assessment of a drug's pharmacokinetic profile in humans with sub-pharmacological doses (<100 µg). frontiersin.orgfda.gov This approach provides crucial human data early, de-risking further development. pharmaron.com The use of stable isotope-labeled compounds is particularly powerful in this context, especially for determining absolute bioavailability. onderzoekmetmensen.nl

A key application for this compound is in an intravenous (IV) micro-dosing study. In such a design, a therapeutic oral dose of non-labeled S-Acebutolol could be administered to subjects, followed by a simultaneous IV microdose of this compound. onderzoekmetmensen.nl Because LC-MS/MS can differentiate between the deuterated and non-deuterated forms, researchers can simultaneously measure the concentration of the orally absorbed drug and the IV-administered drug in the same plasma samples. This design eliminates the inter-occasion variability of traditional two-period crossover studies and provides a precise calculation of absolute bioavailability in a single, efficient experiment. acs.org

Role in Mechanistic Studies of Enzyme Function

The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond is the basis for the kinetic isotope effect (KIE), a powerful tool for elucidating enzymatic reaction mechanisms. acs.orgwikipedia.org

Deuterium Isotope Effects in Reaction Mechanism Elucidation

The metabolism of many drugs, including beta-blockers, is often mediated by cytochrome P450 (CYP) enzymes, a process that frequently involves the cleavage of a C-H bond as a rate-limiting step. juniperpublishers.com Replacing a hydrogen atom at a site of metabolic attack with deuterium can slow down this cleavage, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov

CompoundMetabolic PathwayRelative Rate of Metabolism (k)Observed KIE (kH/kD)Implication for Mechanism
S-Acebutolol CYP-mediated N-dealkylationkHN/ABaseline metabolic rate.
This compound CYP-mediated N-dealkylationkD> 1 (Hypothetical)Indicates C-D bond cleavage is a rate-limiting step.
This compound CYP-mediated N-dealkylation~ 1 (Hypothetical)Indicates C-D bond cleavage is not rate-limiting.

Table 2: Hypothetical Deuterium Kinetic Isotope Effect (KIE) in the Metabolism of this compound. This interactive table illustrates how KIE data can be used to elucidate metabolic mechanisms.

Probing Enzyme-Substrate Interactions using Labeled Analogs

Understanding how a drug binds to its target is fundamental to pharmacology. Labeled analogs are essential tools for studying these enzyme-substrate or receptor-ligand interactions. scbt.comwalshmedicalmedia.com While deuterium itself is not a label for imaging, its use in a compound like this compound is critical for mass spectrometry-based binding assays and for validating that the deuterated drug retains its affinity for the target.

This compound is expected to have the same binding affinity for the β1-adrenergic receptor as its non-deuterated counterpart. splendidlab.com This can be confirmed experimentally using competitive binding assays. In such an experiment, a radiolabeled or fluorescently labeled ligand known to bind to the β1-receptor is incubated with the receptor source (e.g., cell membranes). pnas.orgduke.edu Increasing concentrations of unlabeled S-Acebutolol or this compound are then added to compete for binding. The ability of both compounds to displace the labeled ligand should be identical if deuteration has no effect on binding affinity. This confirmation is a crucial step, ensuring that any observed changes in pharmacokinetics are due to altered metabolism and not a change in target engagement.

Contribution to Preclinical Drug Discovery and Development Methodologies

The use of this compound and similar deuterated compounds makes a significant contribution to modern preclinical drug discovery. lidebiotech.com The "deuterium switch" is a recognized strategy for developing new chemical entities with potentially improved therapeutic profiles. splendidlab.comnih.gov

By integrating this compound into early research, drug developers can gain a more profound understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. The ability to conduct early human micro-dosing studies, elucidate metabolic pathways with greater certainty, and confirm target binding provides a wealth of information that can guide lead optimization and candidate selection. researchgate.netcore.ac.uk This data-driven approach can significantly reduce the risk of late-stage failures, lower development costs, and streamline the path toward clinical trials and eventual regulatory approval. nih.gov Ultimately, the strategic use of stable isotope-labeled analogs like this compound represents a more efficient and insightful methodology in the quest for safer and more effective medicines. scispace.com

Enhancing Accuracy in Early-Phase Drug Disposition Studies

The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in early-phase drug disposition studies. kcasbio.com These studies, which encompass the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, are fundamental to understanding its pharmacokinetic profile. allucent.combioivt.com The precision and accuracy of the data generated in these initial stages are paramount for making informed decisions throughout the drug development pipeline.

This compound serves as an ideal internal standard for the quantification of acebutolol in biological matrices using methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). caymanchem.comnih.gov An internal standard is a compound with a known concentration that is added to a biological sample prior to analysis. nih.gov Its purpose is to correct for any loss of analyte during sample preparation and for variations in instrument response. clearsynth.com

The key advantage of using a deuterated internal standard like this compound lies in its near-identical physicochemical properties to the non-deuterated analyte, acebutolol. clearsynth.com This ensures that both compounds behave similarly during extraction, chromatography, and ionization. kcasbio.com However, due to the mass difference imparted by the deuterium atoms, they can be distinguished by the mass spectrometer. clearsynth.com This co-elution and similar behavior effectively normalize for matrix effects—the suppression or enhancement of the analyte's signal by other components in the biological sample—which is a major source of variability and inaccuracy in bioanalytical methods. kcasbio.comasm.org The use of a stable isotope-labeled internal standard is considered the gold standard and is recommended by regulatory agencies to ensure robust and reliable data for pharmacokinetic and bioequivalence studies. kcasbio.comnih.gov

The enhanced accuracy afforded by this compound as an internal standard is critical in several aspects of early-phase research:

Pharmacokinetic (PK) Profiling: Accurate determination of drug concentration over time is essential for calculating key PK parameters such as half-life, clearance, and volume of distribution. ijper.orgnih.gov

Bioavailability and Bioequivalence Studies: These studies rely on precise measurements to compare different formulations of a drug or to compare a generic drug to its brand-name counterpart.

Metabolite Identification and Quantification: this compound can aid in distinguishing the parent drug from its metabolites, facilitating a clearer understanding of metabolic pathways.

By minimizing analytical variability, this compound contributes to more reliable and reproducible data, which is crucial for establishing a solid foundation for later-stage clinical trials. clearsynth.com

Development of Predictive Models for Drug Metabolism (non-human)

Predicting how a drug will be metabolized in the body is a critical and challenging aspect of drug discovery. nih.gov In vitro and in silico models are increasingly used to forecast human drug metabolism and to understand potential drug-drug interactions and toxicity. nih.govamericanpharmaceuticalreview.com this compound can play a significant role in the development and validation of these predictive non-human models.

In vitro metabolism studies often utilize systems such as liver microsomes, hepatocytes, or liver S9 fractions from various species to simulate the metabolic processes that occur in the liver. bioivt.comwuxiapptec.com These systems contain the primary drug-metabolizing enzymes, like the cytochrome P450 (CYP) family. cdnsciencepub.com By incubating a drug candidate with these systems, researchers can identify the metabolites formed and the rate of metabolism. nih.gov

The use of this compound in these non-human systems can provide valuable insights:

Probing Metabolic Pathways: The deuterium substitution in this compound is at a specific site. bioscience.co.uk If this site is a primary location for metabolism (a "soft spot"), the stronger carbon-deuterium (C-D) bond can slow down the metabolic reaction at that position due to the kinetic isotope effect (KIE). juniperpublishers.comacs.org This can lead to a phenomenon known as "metabolic switching," where the metabolism shifts to other, previously minor, pathways. cdnsciencepub.com Observing these changes helps to elucidate the multiple metabolic routes of the drug.

Validating In Vitro-In Vivo Correlation (IVIVC): Data from in vitro metabolism studies with this compound can be compared to its metabolic profile in preclinical animal models. This comparison helps to validate the predictive power of the in vitro systems and refine them to better mimic in vivo conditions.

Improving Computational Models: Advanced computational models, including physiologically-based pharmacokinetic (PBPK) models and 3D models like liver spheroids, are being developed to provide more accurate predictions of drug disposition. americanpharmaceuticalreview.comdrugtargetreview.comacs.org Data generated using this compound in simpler in vitro systems can be used to train and refine these more complex computational models, enhancing their predictive accuracy for novel compounds.

By providing a tool to dissect metabolic pathways and validate predictive models, this compound contributes to a more rational and efficient drug discovery process, helping to identify promising candidates and flag potential metabolic liabilities early on. bioivt.com

Table 1: Applications of this compound in Research

Research Area Specific Application of this compound Benefit
Drug Disposition Studies Internal Standard in LC-MS/MS assays Enhances accuracy and precision of pharmacokinetic data by correcting for matrix effects. kcasbio.comclearsynth.comasm.org
Predictive Metabolism Models Probe for studying metabolic pathways in vitro Helps elucidate primary and alternative metabolic routes due to the kinetic isotope effect. cdnsciencepub.comjuniperpublishers.com
Predictive Metabolism Models Tool for validating in vitro-in vivo correlations Allows for comparison between in vitro results and preclinical animal data to improve model accuracy.

Potential for Novel Deuterated Analog Design for Research Purposes

The synthesis and study of this compound open the door for the rational design of other novel deuterated analogs of acebutolol and related beta-blockers for research purposes. rjpdft.comscribd.com This area of medicinal chemistry, often referred to as "deuterium switching," involves strategically replacing hydrogen atoms with deuterium to modulate a molecule's properties. nih.gov While the primary goal in therapeutic drug development is often to improve pharmacokinetic profiles or reduce toxicity, the design of deuterated analogs for research has a different focus: to create tools that can probe biological systems with greater precision. acs.orgnih.govgoogle.com

Building upon the knowledge gained from this compound, researchers can design new analogs with specific scientific questions in mind:

Mapping Receptor Interactions: By selectively deuterating different positions on the acebutolol molecule, it may be possible to gain insights into how the drug binds to its target, the β1-adrenergic receptor. drugbank.com While deuterium substitution does not typically alter the fundamental binding affinity, subtle changes in interaction dynamics could potentially be observed using advanced analytical techniques.

Investigating Metabolic "Soft Spots": Acebutolol is metabolized to an active metabolite, diacetolol (B1670378). nih.govnih.gov Designing a series of deuterated analogs with deuterium placed at various potential metabolic sites could help to precisely map the locations of enzymatic attack by cytochrome P450 enzymes. cdnsciencepub.com This provides a deeper understanding of the drug's metabolic fate.

Creating Functionally Selective Ligands: The knowledge gained from studying how deuteration affects the metabolism and activity of acebutolol could inform the design of novel analogs with altered functional selectivity. nih.govnih.gov For instance, it might be possible to design a compound that preferentially activates or blocks certain downstream signaling pathways of the β1-adrenergic receptor, creating a valuable tool for dissecting receptor pharmacology.

The design of such novel deuterated analogs is not about creating a better therapeutic agent per se, but about creating sophisticated chemical probes to explore complex biological questions. wiley-vch.deslideshare.net These research tools can lead to a more profound understanding of drug-receptor interactions, metabolic pathways, and the fundamental biology of the systems being studied.

Q & A

Q. How should S-Acebutolol-d7 be validated as an internal standard in pharmacokinetic studies?

  • Methodological Answer: Validation requires assessing parameters such as isotopic purity (>98% deuterium incorporation), stability under storage conditions, and absence of interference with unlabeled Acebutolol. Use LC-MS/MS to compare retention times and fragmentation patterns between labeled and unlabeled forms. Ensure linearity across expected concentration ranges (e.g., 1–1000 ng/mL) and reproducibility via intra-/inter-day precision tests (RSD <15%) .

Q. What is the role of this compound in quantifying Acebutolol in biological matrices?

  • Methodological Answer: As a deuterated internal standard, it corrects for matrix effects (e.g., ion suppression/enhancement) and extraction efficiency variability. Spike known concentrations into plasma/serum samples prior to protein precipitation or solid-phase extraction. Normalize analyte peak areas against this compound to calculate recovery rates (target: 85–115%) .

Q. What synthesis considerations are critical for ensuring this compound’s reliability?

  • Methodological Answer: Focus on isotopic labeling at the isopropyl-d7 group. Verify synthetic routes (e.g., catalytic deuteration) using NMR (e.g., absence of protium peaks at δ 1.2–1.4 ppm) and high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity. Purity should exceed 99% via HPLC-UV .

Advanced Research Questions

Q. How can isotopic interference between this compound and endogenous metabolites be mitigated?

  • Methodological Answer: Optimize chromatographic separation (e.g., HILIC columns for polar metabolites) and use MRM transitions unique to the deuterated compound. Validate selectivity by analyzing blank matrices from ≥6 sources to confirm absence of co-eluting isobars. Adjust collision energy to minimize cross-talk .

Q. What strategies address matrix effects in complex biological samples during LC-MS quantification?

  • Methodological Answer: Use matrix-matched calibration curves and post-column infusion to identify ion suppression zones. Implement dilution protocols or phospholipid removal plates during sample preparation. Quantify matrix effects via the “post-extraction spike” method, comparing analyte response in pre-spiked vs. post-extracted samples .

Q. How is this compound used to assess Acebutolol’s metabolic stability in vitro?

  • Methodological Answer: Incubate Acebutolol with liver microsomes or hepatocytes, adding this compound to track degradation kinetics. Use time-point sampling (0–120 min) and LC-MS to measure parent compound depletion. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) via nonlinear regression, normalizing against the internal standard’s stable signal .

Q. How should researchers resolve discrepancies in Acebutolol pharmacokinetic data across studies?

  • Methodological Answer: Conduct meta-analysis with strict inclusion criteria (e.g., dosing regimen, species, analytical method). Apply multivariate regression to identify confounding variables (e.g., diet, co-administered drugs). Replicate conflicting experiments using harmonized protocols, including this compound for cross-study calibration .

Q. What parameters optimize this compound detection in high-throughput screening?

  • Methodological Answer: Use electrospray ionization (ESI) in positive ion mode with optimized source parameters (e.g., capillary voltage: 3.5 kV, desolvation temperature: 500°C). Select quantifier/qualifier ion transitions (e.g., m/z 340→116 for Acebutolol; m/z 347→123 for this compound). Validate dwell times to prevent cross-contamination in multiplex assays .

Q. How does deuterium labeling impact this compound’s long-term stability in solution?

  • Methodological Answer: Assess stability under storage conditions (−80°C, −20°C, 4°C) via accelerated degradation studies (e.g., 40°C/75% RH for 1 month). Monitor deuterium loss using HRMS and compare against freshly prepared standards. Use amber vials to prevent photodegradation and antioxidants (e.g., 0.1% BHT) in stock solutions .

Q. What controls ensure specificity in multiplex assays using this compound?

  • Methodological Answer:
    Include cross-reactivity tests with structurally similar β-blockers (e.g., Metoprolol, Propranolol). Validate specificity by spiking this compound into samples containing off-target analytes and confirming no signal overlap. Use orthogonal methods (e.g., 2D-LC) to resolve co-eluting peaks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.